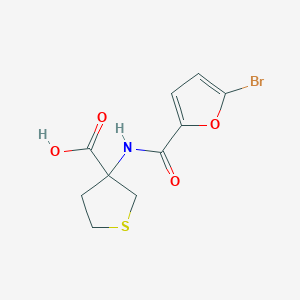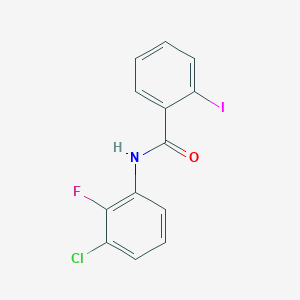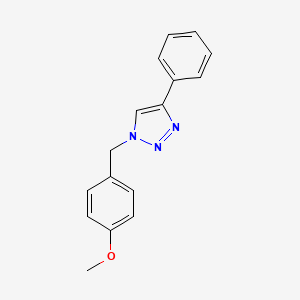
3,5-difluoro-N-(3-iodophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-difluoro-N-(3-iodophenyl)benzamide is an organic compound with the molecular formula C13H8F2INO. It is a benzamide derivative characterized by the presence of fluorine and iodine atoms on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-(3-iodophenyl)benzamide typically involves the reaction of 3,5-difluorobenzoyl chloride with 3-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,5-difluoro-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of the iodine atom makes it suitable for palladium-catalyzed coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Aplicaciones Científicas De Investigación
3,5-difluoro-N-(3-iodophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 3,5-difluoro-N-(3-iodophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-dichloro-N-(3-iodophenyl)benzamide
- 3,5-difluoro-N-(4-chlorophenyl)benzamide
- 3,5-difluoro-N-(2-chlorophenyl)benzamide
Uniqueness
3,5-difluoro-N-(3-iodophenyl)benzamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the iodine atom provides a reactive site for further functionalization. This combination of features makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H8F2INO |
|---|---|
Peso molecular |
359.11 g/mol |
Nombre IUPAC |
3,5-difluoro-N-(3-iodophenyl)benzamide |
InChI |
InChI=1S/C13H8F2INO/c14-9-4-8(5-10(15)6-9)13(18)17-12-3-1-2-11(16)7-12/h1-7H,(H,17,18) |
Clave InChI |
JVFHHLIMYHHDRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)NC(=O)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole](/img/structure/B14914844.png)









![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)



